Camelliol A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Camelliol A can be synthesized through the cyclization of oxidosqualene. The process involves the use of specific enzymes, such as oxidosqualene cyclase, which facilitates the formation of the monocyclic structure . The reaction conditions typically include a controlled environment with precise temperature and pH levels to ensure the correct folding and cyclization of the precursor molecules.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it can be inferred that large-scale synthesis would involve biotechnological methods utilizing genetically engineered microorganisms or plants to produce the necessary enzymes for cyclization. This approach would allow for the efficient and sustainable production of this compound.
Chemical Reactions Analysis
Types of Reactions: Camelliol A undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce this compound, resulting in the formation of reduced triterpenoid derivatives.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents to introduce new functional groups into the this compound molecule.
Major Products:
Scientific Research Applications
Chemistry: Camelliol A is used as a model compound to study the cyclization mechanisms of triterpenoids. Its unique structure provides insights into the enzymatic processes involved in triterpenoid biosynthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain bacteria and reducing inflammation in preliminary studies .
Medicine: this compound’s potential therapeutic applications are being explored, particularly in the treatment of inflammatory diseases and infections. Its unique structure and biological activity make it a candidate for drug development .
Industry: In the industrial sector, this compound and its derivatives are investigated for their potential use in cosmetics and personal care products due to their bioactive properties .
Mechanism of Action
The mechanism of action of camelliol A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit key enzymes involved in the biosynthesis of inflammatory mediators .
Comparison with Similar Compounds
Camelliol B: Another incompletely cyclized triterpene alcohol with a bicyclic ring system.
Camelliol C: A tricyclic triterpene alcohol also isolated from sasanqua oil.
Achilleol A: A known monocyclic triterpene alcohol with similar structural features.
Uniqueness: Camelliol A is unique due to its monocyclic ring system, which sets it apart from other triterpenoids that typically have more complex ring structures. This unique feature makes this compound an important compound for studying the early stages of triterpenoid cyclization and for exploring its potential biological activities .
Properties
CAS No. |
220359-69-3 |
---|---|
Molecular Formula |
C30H50O |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(1S,5R)-5-[(E)-6-[(4aR,8aR)-2,4a,7,7-tetramethyl-3,4,5,6,8,8a-hexahydronaphthalen-1-yl]-3-methylhex-3-enyl]-4,6,6-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C30H50O/c1-21(12-14-25-23(3)13-15-27(31)29(25,6)7)10-9-11-24-22(2)16-17-30(8)19-18-28(4,5)20-26(24)30/h10,13,25-27,31H,9,11-12,14-20H2,1-8H3/b21-10+/t25-,26+,27+,30+/m1/s1 |
InChI Key |
HRQSDUTTZIHWJQ-FEHKDBFISA-N |
Isomeric SMILES |
CC1=C([C@@H]2CC(CC[C@@]2(CC1)C)(C)C)CC/C=C(\C)/CC[C@@H]3C(=CC[C@@H](C3(C)C)O)C |
Canonical SMILES |
CC1=C(C2CC(CCC2(CC1)C)(C)C)CCC=C(C)CCC3C(=CCC(C3(C)C)O)C |
Origin of Product |
United States |
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